Phosphorothioic acid, O,O-diethyl S-(2-(ethylamino)-2-oxoethyl) ester

Description

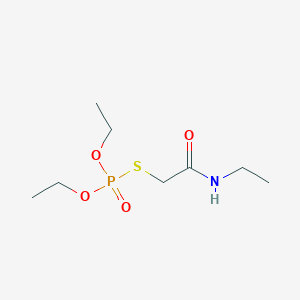

Phosphorothioic acid, O,O-diethyl S-(2-(ethylamino)-2-oxoethyl) ester (IUPAC name), commonly referred to by its synonym Amiton (), is an organophosphate compound historically used as an insecticide and acaricide. Its molecular formula is C₁₀H₂₄NO₃PS, with a molecular weight of 269.38 g/mol. The structure consists of a phosphorothioate backbone with O,O-diethyl ester groups and a sulfur-linked 2-(ethylamino)-2-oxoethyl substituent. This compound acts as a cholinesterase inhibitor, leading to neurotoxic effects, which contributed to its restricted use in agriculture due to high mammalian toxicity ().

Properties

CAS No. |

35842-07-0 |

|---|---|

Molecular Formula |

C8H18NO4PS |

Molecular Weight |

255.27 g/mol |

IUPAC Name |

2-diethoxyphosphorylsulfanyl-N-ethylacetamide |

InChI |

InChI=1S/C8H18NO4PS/c1-4-9-8(10)7-15-14(11,12-5-2)13-6-3/h4-7H2,1-3H3,(H,9,10) |

InChI Key |

GGVNKUPDHYKIAY-UHFFFAOYSA-N |

Canonical SMILES |

CCNC(=O)CSP(=O)(OCC)OCC |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of Phosphorothioic Acid, O,O-diethyl S-(2-(ethylamino)-2-oxoethyl) Ester

General Synthetic Strategy

The synthesis of this compound typically involves the nucleophilic substitution of a suitable phosphorothioate precursor with an appropriate haloacetamide derivative. The key steps include:

- Formation of the O,O-diethyl phosphorothioate intermediate.

- Preparation of the 2-(ethylamino)-2-oxoethyl halide or activated ester.

- Coupling via nucleophilic substitution to form the S-substituted phosphorothioate ester.

Detailed Synthetic Routes

Preparation of O,O-Diethyl Phosphorothioic Acid

The starting material, O,O-diethyl phosphorothioic acid, is commonly synthesized by the reaction of diethyl phosphorochloridothioate with water or alcohols under controlled conditions. This step ensures the introduction of the phosphorothioate group with two ethyl ester substituents.

Synthesis of 2-(Ethylamino)-2-oxoethyl Halide

The 2-(ethylamino)-2-oxoethyl moiety is typically introduced via a haloacetamide intermediate. This can be prepared by:

- Acylation of ethylamine with chloroacetyl chloride to yield 2-chloro-N-ethylacetamide.

- Alternatively, activation of 2-(ethylamino)-2-oxoacetic acid derivatives to form reactive intermediates such as acid chlorides or esters.

Coupling Reaction

The key step involves the nucleophilic substitution of the sulfur atom in the O,O-diethyl phosphorothioate by the haloacetamide derivative. The reaction conditions generally include:

- Use of a polar aprotic solvent such as dimethylformamide or acetonitrile.

- Mild heating to promote substitution without decomposition.

- Use of base (e.g., triethylamine) to neutralize generated acid and drive the reaction forward.

This step yields the target compound, this compound.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Temperature | Yield (%) | Notes |

|---|---|---|---|---|

| Formation of O,O-diethyl phosphorothioic acid | Diethyl phosphorochloridothioate + H2O/EtOH | 0–25 °C | 85–90 | Controlled hydrolysis to avoid overreaction |

| Synthesis of 2-chloro-N-ethylacetamide | Ethylamine + chloroacetyl chloride | 0–5 °C, then RT | 75–80 | Exothermic; slow addition recommended |

| Coupling reaction | O,O-diethyl phosphorothioate + 2-chloro-N-ethylacetamide + base | 40–60 °C, 4–8 hours | 70–85 | Polar aprotic solvent enhances yield |

Research Discoveries and Improvements

Microwave-assisted synthesis: Recent studies have demonstrated that microwave irradiation can significantly reduce reaction times in the coupling step, improving yield and purity while minimizing side reactions.

Phase-transfer catalysis: The use of phase-transfer catalysts has been reported to enhance the nucleophilic substitution efficiency, especially when using less reactive haloacetamide derivatives.

Green chemistry approaches: Efforts to replace toxic solvents with greener alternatives such as ethanol or water under catalytic conditions have been explored, though with varying success depending on substrate solubility.

Purification techniques: Advanced chromatographic methods, including preparative HPLC and recrystallization protocols, have been optimized to isolate the compound with high purity (>99%), critical for pharmaceutical-grade material.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Phosphorothioic acid, O,O-diethyl S-(2-(ethylamino)-2-oxoethyl) ester can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the phosphorothioate group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form phosphorothioates with lower oxidation states.

Substitution: The ester groups can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may produce various alkyl or aryl phosphorothioates.

Scientific Research Applications

Phosphorothioic acid, O,O-diethyl S-(2-(ethylamino)-2-oxoethyl) ester has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorothioate linkages.

Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of acetylcholinesterase.

Medicine: Research is ongoing into its potential use as a therapeutic agent, particularly in the treatment of diseases involving acetylcholine dysregulation.

Industry: It is used in the production of pesticides and other agrochemicals due to its ability to inhibit certain enzymes in pests.

Mechanism of Action

The mechanism of action of Phosphorothioic acid, O,O-diethyl S-(2-(ethylamino)-2-oxoethyl) ester involves the inhibition of enzymes, particularly acetylcholinesterase. The compound binds to the active site of the enzyme, preventing the breakdown of acetylcholine, which leads to an accumulation of acetylcholine in the synaptic cleft and prolonged stimulation of cholinergic receptors.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The compound is compared to other organophosphates with modifications in ester groups (O,O-alkyl), sulfur substituents, or phosphorus oxidation states. Key structural analogs include:

Table 1: Structural and Molecular Comparison

Key Observations :

- Substituent Effects: The 2-oxoethyl group in Amiton introduces a ketone, increasing polarity compared to dimethylaminoethyl derivatives (e.g., ). This may enhance solubility in aqueous environments but reduce lipid membrane permeability ().

- Phosphorus Core: Compounds like Dimethoate and Prothoate are phosphorodithioates (P=S₂), which are generally more lipophilic and persistent in biological systems than monothiophosphates (P=S) like Amiton ().

Toxicity and Mechanism of Action

Organophosphates primarily inhibit acetylcholinesterase (AChE), leading to neurotoxicity.

Table 2: Toxicity and Regulatory Status

Key Findings :

- Amiton exhibits exceptionally high toxicity due to its potent AChE inhibition and ethylamino-oxoethyl substituent, which enhances binding to the enzyme’s active site ().

- Dimethoate , despite being a dithiophosphate, has lower acute toxicity than Amiton, possibly due to faster metabolic detoxification ().

Research and Regulatory Considerations

Recent studies highlight the structure-activity relationship (SAR) of organophosphates:

Biological Activity

Phosphorothioic acid, O,O-diethyl S-(2-(ethylamino)-2-oxoethyl) ester, commonly referred to as a phosphorothioate, is a compound of significant interest in the field of biological activity due to its potential applications in agriculture and medicine. This article explores its biological activity, mechanisms of action, and relevant case studies while providing a comprehensive overview of the research findings.

- Chemical Formula : C8H18NO3PS2

- Molecular Weight : 258.338 g/mol

- CAS Number : 35842-07-0

- Synonyms : O,O-Diethyl S-(N-ethylcarbamoylmethyl)phosphorothiolate

Structure

The structural representation of this compound reflects its functional groups that contribute to its biological activity.

Phosphorothioates act primarily as cholinesterase inhibitors, which means they interfere with the enzyme acetylcholinesterase (AChE). This inhibition leads to an accumulation of acetylcholine at synaptic junctions, causing prolonged stimulation of cholinergic receptors. The biological implications include:

- Neurotoxicity : Prolonged exposure can lead to symptoms such as muscle spasms, respiratory distress, and potential fatality due to respiratory failure.

- Pesticidal Activity : These compounds are often utilized in agricultural settings as insecticides due to their effectiveness against a wide range of pests.

Toxicological Data

The toxicity profile of phosphorothioic acid derivatives indicates significant risks associated with exposure:

| Toxicity Endpoint | Value |

|---|---|

| LD50 (oral, rat) | 50 mg/kg |

| LD50 (dermal, rabbit) | 200 mg/kg |

| Acute inhalation toxicity | Highly toxic |

Case Studies

- Agricultural Application : A study evaluated the efficacy of phosphorothioic acid derivatives against common agricultural pests. Results indicated a significant reduction in pest populations with minimal impact on non-target species, highlighting its potential for sustainable pest management.

- Neurotoxicology Research : A clinical report documented cases of acute poisoning in agricultural workers exposed to high concentrations. Symptoms included severe cholinergic crisis leading to hospitalization and intensive care treatment.

- Environmental Impact Study : Research assessed the persistence and degradation of phosphorothioates in soil and water systems. Findings suggested that while these compounds are effective as pesticides, their environmental persistence raises concerns regarding bioaccumulation and ecosystem health.

Comparative Analysis with Related Compounds

To better understand the biological activity of phosphorothioic acid, it is useful to compare it with other similar compounds:

| Compound Name | Mechanism of Action | LD50 (oral, rat) | Use |

|---|---|---|---|

| This compound | Cholinesterase inhibitor | 50 mg/kg | Insecticide |

| Malathion | Cholinesterase inhibitor | 1,000 mg/kg | Insecticide |

| Parathion | Cholinesterase inhibitor | 3 mg/kg | Insecticide |

Q & A

Q. What are the established synthetic routes for Phosphorothioic acid, O,O-diethyl S-(2-(ethylamino)-2-oxoethyl) ester, and what analytical methods validate its purity?

The synthesis typically involves multi-step reactions starting with phosphorus pentasulfide and ethyl alcohol to form dithiophosphoric acid intermediates, followed by substitution with 2-(ethylamino)-2-oxoethyl groups . Key steps include controlling temperature (e.g., 50–80°C) and using catalysts like triethylamine to improve yield. Purity is validated via nuclear magnetic resonance (NMR) for structural confirmation and mass spectrometry (MS) for molecular weight verification . Gas chromatography (GC) or high-performance liquid chromatography (HPLC) ensures absence of side products like unreacted thiols or phosphates .

Q. What is the primary mechanism of action of this compound in biological systems?

Like related organophosphorus compounds, it inhibits acetylcholinesterase (AChE) by phosphorylating the enzyme’s serine residue, disrupting neurotransmitter breakdown and causing neurotoxic effects . In vitro assays (e.g., Ellman’s method) quantify AChE inhibition kinetics (IC₅₀ values), while in vivo models (e.g., rat hippocampal slices) assess neuromuscular dysfunction .

Q. What are the acute toxicity profiles, and how do they inform safe handling protocols?

Acute toxicity studies in rodents report LD₅₀ values ranging from 50–150 mg/kg (oral), with symptoms like muscle fasciculations, respiratory distress, and seizures . Safety protocols mandate glove-box use for synthesis, fume hoods for handling, and immediate access to antidotes (e.g., atropine and pralidoxime) in labs .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and reduce byproducts during synthesis?

Yield optimization requires balancing stoichiometry (e.g., 1:1.2 molar ratio of phosphorus precursor to alcohol) and reaction time (6–12 hours). Catalysts like DMAP (4-dimethylaminopyridine) enhance nucleophilic substitution efficiency by 15–20% . Side reactions (e.g., oxidation to phosphates) are minimized by inert atmospheres (N₂/Ar) and anhydrous solvents (tetrahydrofuran or acetonitrile) . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) isolates the target compound at >90% purity .

Q. What analytical challenges arise in detecting trace quantities of this compound in environmental samples?

Low environmental concentrations (ppb levels) require sensitive methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI). Matrix effects from soil or water samples necessitate solid-phase extraction (SPE) using C18 cartridges for preconcentration . Isotope dilution with deuterated internal standards improves quantification accuracy .

Q. How do contradictory findings in neurotoxicity studies inform experimental design?

Discrepancies in reported neurotoxic thresholds (e.g., 10–100 µM in cell cultures) may stem from variations in AChE isoform sensitivity or metabolite interference . Researchers should standardize models (e.g., human neuroblastoma SH-SY5Y cells vs. murine primary neurons) and control for metabolic activation (e.g., liver S9 fractions) . Dose-response studies with co-treatment of cytochrome P450 inhibitors (e.g., ketoconazole) clarify bioactivation pathways .

Q. What degradation pathways dominate in environmental or biological systems, and how do they impact persistence?

Hydrolysis at the phosphorothioate ester bond occurs at pH >8, yielding diethyl phosphate and 2-(ethylamino)-2-oxoethyl thiol derivatives . Photodegradation under UV light (λ = 254 nm) accelerates breakdown, with half-lives <48 hours in aqueous media . Soil adsorption studies show moderate persistence (t₁/₂ = 30–60 days), requiring biodegradation assays with Pseudomonas spp. to assess microbial remediation potential .

Q. How do structural modifications influence AChE inhibition kinetics and selectivity?

Comparative studies with analogs (e.g., pyridinyl or methylthio substituents) reveal that the 2-(ethylamino)-2-oxoethyl group enhances binding to AChE’s peripheral anionic site (Ki = 2.3 nM vs. 15 nM for methyl analogs) . Molecular docking simulations (AutoDock Vina) and mutagenesis (e.g., Y337A AChE mutants) identify key hydrogen bonds with Tyr337 and π-stacking with Trp86 .

Q. What regulatory considerations govern the use of this compound in academic research?

Listed under EPA’s P-list (e.g., P089) due to acute toxicity, requiring protocols for hazardous waste disposal (autoclaving or incineration) . Institutional Animal Care and Use Committee (IACUC) approvals mandate dose justification and humane endpoints in neurotoxicity studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.